molecular formula C11H21NO3 B13546628 Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13546628
M. Wt: 215.29 g/mol
InChI Key: CCBKWUTWRPJIOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate ( 1440960-36-0) is a pyrrolidine-based building block with a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol . This compound features a pyrrolidine ring core that is substituted with a hydroxymethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is particularly valuable in synthetic and medicinal chemistry for protecting amines during multi-step synthesis, and the hydroxymethyl handle allows for further functionalization, making this chemical a versatile intermediate. As part of the pyrrolidine chemical class, this compound serves as a key scaffold in pharmaceutical research and development. Pyrrolidine derivatives are extensively investigated for their biological activity, such as in the development of β3 adrenergic receptor agonists . The structural motifs present in this molecule make it a valuable intermediate for constructing more complex, biologically active targets. Researchers can utilize this compound in various applications, including drug discovery, method development, and the synthesis of novel chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBKWUTWRPJIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)-2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (Target) Pyrrolidine 4-(hydroxymethyl), 2-methyl, Boc-protected C₁₁H₂₁NO₃ 215.29 2306246-68-2 Heterocyclic building block
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-hydroxy, 2-(hydroxymethyl), Boc-protected C₁₁H₂₁NO₄ 231.29 61478-26-0 Intermediate in chiral synthesis
Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate Piperidine 4-(hydroxy(pyridin-2-yl)methyl), Boc-protected C₁₆H₂₄N₂O₃ 292.37 333986-05-3 Potential ligand in catalysis
Tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-amino, 2-(hydroxymethyl), Boc-protected C₁₁H₂₂N₂O₃ 230.30 1279039-34-7 Peptidomimetic applications
Tert-butyl 4-(propylamino)piperidine-1-carboxylate Piperidine 4-(propylamino), Boc-protected C₁₃H₂₆N₂O₂ 242.36 301225-58-1 Amine-functionalized scaffold

Purity and Commercial Availability

  • The target compound is available at ≥97% purity (Aladdin Scientific), while piperidine derivatives (e.g., CAS 158985-37-6) are priced higher due to complex synthesis routes .
  • Storage: Most Boc-protected pyrrolidines require refrigeration (2–8°C) to prevent decomposition, whereas amino-substituted variants (e.g., CAS 1279039-34-7) may need inert atmospheres for stability .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known as M4, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of M4, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

M4 is characterized by its pyrrolidine core, which is a five-membered ring containing nitrogen. The tert-butyl and hydroxymethyl groups enhance its solubility and biological activity. The molecular formula of M4 is C₁₃H₁₉NO₃, with a molecular weight of approximately 239.29 g/mol.

M4 exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : M4 has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions.
  • β-Secretase Inhibition : The compound also acts as a β-secretase inhibitor, preventing the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. This mechanism is particularly relevant in the context of Alzheimer's disease, where amyloid-beta accumulation is a key pathological feature .
  • Anti-inflammatory Effects : M4 has demonstrated protective effects against oxidative stress and inflammation in astrocytes exposed to amyloid-beta. It reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a neuroprotective role .

Pharmacological Effects

The pharmacological profile of M4 indicates potential applications in neurodegenerative diseases:

  • In Vitro Studies : In laboratory settings, M4 has shown moderate protective effects against cell death induced by amyloid-beta in astrocytes. It significantly reduces TNF-α levels and oxidative stress markers .
  • In Vivo Studies : Animal studies have indicated that while M4 exhibits some protective effects in vitro, its efficacy in vivo may be limited by bioavailability issues. For instance, in rat models treated with scopolamine (a drug that induces memory impairment), M4 did not show significant improvements compared to standard treatments like galantamine .

Case Studies and Research Findings

  • Neuroprotection Against Amyloid-beta :
    • A study published in MDPI highlighted that M4 could prevent amyloidogenesis and protect astrocytes from Aβ-induced toxicity. The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in Alzheimer's therapy .
  • Comparative Efficacy :
    • In comparative studies with other cholinesterase inhibitors, M4's potency was measured against established drugs like donepezil and galantamine. Although it showed promise as an AChE inhibitor, its overall effectiveness was lower than these benchmark compounds .

Data Summary

Activity Effect Reference
AChE InhibitionIncreased acetylcholine levels
β-Secretase InhibitionReduced amyloid-beta peptide formation
Anti-inflammatoryDecreased TNF-α and oxidative stress markers
Neuroprotection (In Vitro)Moderate protection against Aβ toxicity
Neuroprotection (In Vivo)Limited due to bioavailability issues

Q & A

What are the key synthetic routes for synthesizing Tert-butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

  • Step 1 : Alkylation of pyrrolidine with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF at 0–25°C) to introduce the tert-butyl ester group .
  • Step 2 : Hydroxymethylation at the 4-position via nucleophilic substitution or oxidation-reduction sequences. For example, using Dess–Martin periodinane for controlled oxidation followed by NaBH₄ reduction to install the hydroxymethyl group .
    Optimization Strategies :
  • Control reaction temperature to minimize side reactions (e.g., epimerization or over-oxidation).
  • Monitor intermediates via TLC or HPLC to ensure stepwise progression .
  • Use anhydrous solvents (e.g., THF) and inert atmospheres to enhance reagent efficacy .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic Research Question
Primary Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish between methyl (δ ~1.4 ppm for tert-butyl), hydroxymethyl (δ ~3.5–4.0 ppm), and pyrrolidine ring protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular formula (C₁₂H₂₁NO₃) .
    Resolving Discrepancies :
  • Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .
  • Cross-validate using 2D NMR (COSY, NOESY) to resolve overlapping signals from stereoisomers or conformers .

How does the compound’s stability under acidic or basic conditions affect its storage and experimental handling?

Advanced Research Question
Stability Profile :

  • Acidic Conditions : The tert-butyl ester is susceptible to hydrolysis in strong acids (e.g., HCl/THF), forming pyrrolidine carboxylic acid derivatives. This limits its use in acidic reaction media .
  • Basic Conditions : The hydroxymethyl group may undergo elimination or oxidation under strong bases (e.g., LDA or DBU), requiring pH-controlled environments .
    Handling Recommendations :
  • Store at –20°C under nitrogen to prevent ester hydrolysis or oxidation.
  • Avoid prolonged exposure to moisture or light by using amber vials and desiccants .

What strategies are employed to achieve enantioselective synthesis of its stereoisomers?

Advanced Research Question
Chiral Resolution Methods :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during hydroxymethylation to control stereochemistry at the 4-position .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .
    Analytical Validation :
  • Employ chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric excess (≥98% ee) .

How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question
Computational Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the hydroxymethyl group’s hydrogen-bonding potential .
  • MD Simulations : Analyze conformational flexibility of the pyrrolidine ring under physiological conditions (e.g., solvation in water) to predict bioavailability .
    Experimental Cross-Validation :
  • Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question
Case Study : Discrepancies in NOE signals for diastereomers.
Methodology :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in pyrrolidine) .
  • Synthesize reference standards via stereoselective routes (e.g., Sharpless epoxidation) for direct comparison .
    Documentation : Maintain detailed reaction logs and raw spectral data for peer review .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Challenges :

  • Purification : Chromatography becomes impractical at larger scales; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Yield Optimization : Replace air-sensitive reagents (e.g., NaH) with flow chemistry systems for safer handling .
    Quality Control :
  • Implement in-line FTIR to monitor reaction progress and ensure batch consistency .

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